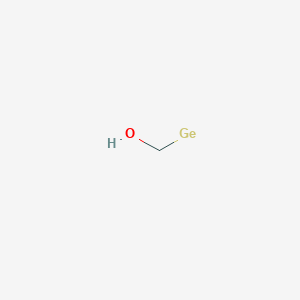
Germylcarbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Germylmethanol can be synthesized through several methods. One common approach involves the reaction of germane (GeH4) with formaldehyde (CH2O) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the Ge-C bond. The reaction can be represented as follows:
GeH4+CH2O→GeH3CH2OH
Industrial Production Methods: Industrial production of germylmethanol may involve the use of high-pressure reactors and specialized catalysts to achieve high yields. The process often requires stringent control of temperature and pressure to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Germylmethanol undergoes various chemical reactions, including:
Oxidation: Germylmethanol can be oxidized to form germylformaldehyde (GeH3CHO) or germylformic acid (GeH3COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of germylmethanol can lead to the formation of germane (GeH4) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Germylmethanol can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Germylformaldehyde (GeH3CHO), germylformic acid (GeH3COOH)
Reduction: Germane (GeH4)
Substitution: Germylchloride (GeH3CH2Cl)
Scientific Research Applications
Germylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Germylmethanol has been investigated for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of germylmethanol, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: In the industrial sector, germylmethanol is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of germylmethanol involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The exact molecular targets and pathways involved are still under investigation, but it is believed that germylmethanol can modulate signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Germylmethanol can be compared with other similar compounds, such as:
Methanol (CH3OH): Unlike germylmethanol, methanol does not contain a germanium atom. Methanol is widely used as a solvent and fuel, but it lacks the unique properties imparted by the germanium atom.
Silicon-based Alcohols (e.g., Silanol, SiH3CH2OH): Silicon-based alcohols share some similarities with germylmethanol, but the presence of silicon instead of germanium results in different chemical reactivity and applications.
Tin-based Alcohols (e.g., Stannylmethanol, SnH3CH2OH): Tin-based alcohols are another class of organometallic compounds. They exhibit different reactivity patterns compared to germylmethanol due to the presence of tin.
Uniqueness of Germylmethanol: Germylmethanol’s uniqueness lies in the presence of the germanium atom, which imparts distinct electronic and chemical properties. This makes it valuable in applications where specific reactivity and properties are required, such as in the synthesis of advanced materials and in biological research.
Properties
Molecular Formula |
CH3GeO |
|---|---|
Molecular Weight |
103.66 g/mol |
InChI |
InChI=1S/CH3GeO/c2-1-3/h3H,1H2 |
InChI Key |
ZVVQMTSANOSOJB-UHFFFAOYSA-N |
Canonical SMILES |
C(O)[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















